molecular formula C6H5FO4S2 B2702274 Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate CAS No. 1373233-35-2

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2702274
CAS No.: 1373233-35-2
M. Wt: 224.22
InChI Key: YLQWEWBWWLVJOT-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO4S2 and a molecular weight of 224.22 g/mol. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the fluorosulfonyl group and the carboxylate ester makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate followed by fluorination . The product, methyl 3-fluorothiophene-2-carboxylate, can then be further reacted to introduce the fluorosulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate involves its reactivity due to the presence of the fluorosulfonyl group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

    Methyl 3-(bromosulfonyl)thiophene-2-carboxylate: Another similar compound with a bromosulfonyl group.

Uniqueness

Methyl 3-(fluorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to its chlorosulfonyl and bromosulfonyl analogs. This makes it particularly valuable in specific chemical and industrial applications where the unique reactivity of the fluorosulfonyl group is advantageous.

Properties

IUPAC Name

methyl 3-fluorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWEWBWWLVJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-35-2
Record name 1373233-35-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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